4-((1-((4-溴苯基)磺酰)吡咯啉-3-基)氧)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a versatile chemical compound used in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学研究应用
合成和化学应用
嘧啶化合物,包括与4-((1-((4-溴苯基)磺酰)吡咯烷-3-基)氧基)嘧啶相关的化合物,已被广泛探索其在各种化学和制药应用中的潜力。与所讨论的化合物密切相关的5-(4-溴苯基)-4,6-二氯嘧啶是合成多种活性化合物的关键中间体。它在制药和化工行业有广泛应用,强调了它作为关键中间体的重要性。其衍生物已被用于设计和合成化合物,如N(5(4-溴苯基)-6-氯嘧啶-4-基)丁磺酰胺和5-(4-溴苯基)-4-(2-((5-溴吡嗪-2-基)氧基)乙氧基)-6-氯嘧啶,展示了它在药物化学中的多功能性和重要性 (Hou et al., 2016)。
抗菌活性
嘧啶的新衍生物已被制备并研究其抗菌性能。含有磺酰基的嘧啶、吡唑嘧啶和吡唑三嗪衍生物,与4-((1-((4-溴苯基)磺酰)吡咯烷-3-基)氧基)嘧啶具有结构相似性,已证明对一系列病原体具有活性抗菌性能。这凸显了这类化合物在开发新的抗菌剂中的潜力 (Ammar et al., 2004)。
抗肿瘤活性
嘧啶衍生物的抗肿瘤活性是一个备受关注的研究课题。例如,具有噻唑酰侧链的6-取代吡咯[2,3-d]嘧啶抗叶酸类药物已显示出对细胞增殖的选择性抑制,特别是在表达叶酸受体或质子耦合叶酸转运蛋白的细胞中。这表明这些化合物在靶向癌症治疗中的潜力。对特定肿瘤细胞的选择性和强效突显了这类化合物在治疗中的潜在价值 (Wang et al., 2011)。
杂环磺酰胺合成
杂环磺酰胺和磺酰氟化物的开发对药物化学至关重要。使用硫功能化氨基丙烯醛衍生物合成这些化合物展示了嘧啶衍生物在药物化学中的多功能性和重要性。这种反应性扩展提供了各种杂环磺酰氟化物的途径,包括嘧啶,表明这些方法在药物开发和合成中的广泛应用 (Tucker et al., 2015)。
未来方向
属性
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c15-11-1-3-13(4-2-11)22(19,20)18-8-6-12(9-18)21-14-5-7-16-10-17-14/h1-5,7,10,12H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJYFGPAYDHVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。